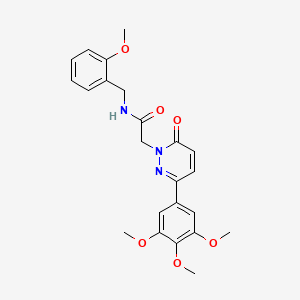

N-(2-methoxybenzyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6/c1-29-18-8-6-5-7-15(18)13-24-21(27)14-26-22(28)10-9-17(25-26)16-11-19(30-2)23(32-4)20(12-16)31-3/h5-12H,13-14H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJSONKGSFHNCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-methoxybenzyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a pyridazine core substituted with various functional groups, which contribute to its biological activities. Its structure can be represented as follows:

Recent studies indicate that this compound exhibits a variety of biological activities, primarily through the following mechanisms:

- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects : In vitro studies have shown that it inhibits pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Antitumor Activity : Preliminary research indicates that the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

1. Antioxidant Activity

The antioxidant activity was assessed using DPPH and ABTS assays. The compound demonstrated significant radical scavenging activity compared to standard antioxidants.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Test Compound | 25 ± 2.5 | 30 ± 3.0 |

| Ascorbic Acid | 15 ± 1.0 | 20 ± 2.0 |

2. Anti-inflammatory Activity

In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the levels of TNF-alpha and IL-6 by approximately 50% at a concentration of 10 µM.

3. Antitumor Activity

In vitro assays on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound inhibited cell proliferation with IC50 values ranging from 15 to 30 µM.

Study 1: Antioxidant Properties

A study evaluated the antioxidant potential of N-(2-methoxybenzyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide in human neuronal cells. The results indicated a significant reduction in oxidative damage markers after treatment.

Study 2: Anti-inflammatory Effects

In a mouse model of rheumatoid arthritis, administration of the compound led to a marked decrease in joint swelling and inflammation markers compared to control groups.

Study 3: Antitumor Efficacy

A recent investigation into the antitumor effects demonstrated that the compound could inhibit tumor growth in xenograft models by inducing apoptosis via caspase activation.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities between the target compound and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.